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Compound of Interest

Compound Name: 1-(1-Ethoxyethyl)-1H-pyrazole

Cat. No.: B1420823

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Ethoxyethyl)-1H-
pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Ethoxyethyl)-1H-pyrazole is a heterocyclic organic compound that serves as a crucial
intermediate in modern organic synthesis. As a protected form of pyrazole, the ethoxyethyl
group provides a temporary modification that allows for selective reactions at other positions of
the pyrazole ring, which is a common scaffold in pharmacologically active molecules and
advanced materials. A thorough understanding of its physicochemical properties is paramount
for its effective use in synthesis, purification, and formulation. This guide provides a detailed
analysis of these properties, supported by experimental protocols and theoretical insights to
empower researchers in their work.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its identity and
structure. 1-(1-Ethoxyethyl)-1H-pyrazole is defined by a pyrazole ring N-substituted with a 1-
ethoxyethyl group.

e Molecular Formula: C7H12N20
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Molecular Weight: 140.18 g/mol

CAS Number: 28791-95-9

Canonical SMILES: CCOC(C)N1C=CC=N1

InChiKey: ARLWQCUNWFXONO-UHFFFAOYSA-N

The presence of the pyrazole ring, a di-unsaturated five-membered ring with two adjacent

nitrogen atoms, combined with the flexible and polar ethoxyethyl side chain, dictates the

compound's chemical behavior and physical properties.

Summary of Physicochemical Properties

The following table provides a consolidated overview of the key physicochemical properties of

1-(1-Ethoxyethyl)-1H-pyrazole. It is critical to note that while some data is experimentally

verified, other values are predicted based on its structure, highlighting areas for further

empirical investigation.

Property Value | Description  Data Type Reference(s)
Appearance Slightly yellow oil Experimental

N ) 52 °C at 9 mbar )
Boiling Point Experimental

(~6.75 mmHg)

71-74 °C at 20 mmHg

Experimental

Density Data not available
Data not available
N (Predicted to be
Solubility

soluble in common

organic solvents)

Molecular lon (MS)

m/z = 140.09496

Experimental
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Detailed Analysis of Physicochemical

Characteristics
Physical State and Appearance

Experimentally, 1-(1-Ethoxyethyl)-1H-pyrazole is described as a slightly yellow oil at room
temperature. The absence of a high melting point is consistent with its relatively low molecular
weight and the lack of strong intermolecular forces like hydrogen bonding, which are present in
the parent pyrazole (melting point 70 °C).

Boiling Point

The boiling point is a critical parameter for purification by distillation. The reported boiling point
of 52 °C at a reduced pressure of 9 mbar indicates that the compound is relatively volatile but
requires vacuum distillation to avoid decomposition at higher temperatures. The boiling point of
a liquid is the temperature at which its vapor pressure equals the external pressure. Operating
under a vacuum lowers the pressure that the vapor pressure must overcome, thus reducing the
required temperature for boiling. This is a standard technique for purifying thermally sensitive
organic compounds.

Density

The density of a liquid is its mass per unit volume and is a fundamental property for process
scale-up and fluid handling. While no experimental density data for 1-(1-Ethoxyethyl)-1H-
pyrazole has been reported in the surveyed literature, it can be readily determined
experimentally. A detailed protocol is provided in Section 5.2.

Solubility

Solubility dictates the choice of solvents for reactions, extractions, and chromatographic
purification. While quantitative solubility data is not available, the molecular structure allows for
a qualitative prediction. The polar pyrazole ring and the ether linkage suggest miscibility with a
wide range of common organic solvents such as dichloromethane, ethyl acetate,
tetrahydrofuran (THF), and hexane. Its solubility in water is expected to be limited due to the
nonpolar hydrocarbon portions of the molecule. A protocol for systematic qualitative solubility
analysis is outlined in Section 5.3.
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Predicted Spectroscopic Profile

Spectroscopic analysis is indispensable for structure verification and purity assessment. While
specific spectra are best obtained experimentally, a predicted profile can be derived from the
known structure and data from similar pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring
protons and the ethoxyethyl group.

o Pyrazole Protons: Three signals in the aromatic region (~6.2-7.5 ppm), corresponding to
the protons at the C3, C4, and C5 positions. Each will appear as a doublet of doublets or a

triplet due to coupling with adjacent ring protons.

o Ethoxyethyl Protons:

A quartet (~5.5-5.8 ppm) for the CH proton adjacent to the pyrazole nitrogen and the

oxygen atom.

A quartet (~3.4-3.7 ppm) for the O-CH:z group of the ethyl moiety.

A doublet (~1.5-1.7 ppm) for the CHs group attached to the chiral center.

A triplet (~1.1-1.3 ppm) for the terminal CHs group of the ethyl moiety.
e 13C NMR: The carbon NMR spectrum will complement the proton data.
o Pyrazole Carbons: Three signals in the range of ~105-140 ppm.

o Ethoxyethyl Carbons: Signals for the four distinct carbon atoms of the side chain, including
the chiral methine carbon (~85-90 ppm), the methylene carbon of the ethyl group (~60-65
ppm), and the two methyl carbons (~15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic

vibrational frequencies.
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C-H stretching (sp?): Above 3000 cm~1, characteristic of the pyrazole ring.

C-H stretching (sp3): Below 3000 cm~1, from the ethoxyethyl group.

C=N and C=C stretching: In the 1400-1600 cm~1 region, typical for aromatic heterocyclic
rings.

C-0 stretching: A strong band in the 1050-1150 cm~1 region, indicative of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule.

e Molecular lon (M*): A peak at m/z 140.18, corresponding to the molecular weight of the
compound.

o Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group,
the ethyl group, or cleavage of the ethoxyethyl side chain.

Experimental Protocols for Physicochemical
Characterization

The

 To cite this document: BenchChem. [physicochemical properties of 1-(1-Ethoxyethyl)-1H-
pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1420823#physicochemical-properties-of-1-1-
ethoxyethyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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